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Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

Cat. No.: B089453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylpentane-1,3-diol (CAS No: 149-31-5, Molecular Formula: C₆H₁₄O₂). Due to the limited

availability of publicly accessible experimental spectra for this specific compound, this

document combines available experimental mass spectrometry data with predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established

principles. Detailed, generalized experimental protocols for obtaining such spectra are also

provided.

Data Presentation
The following tables summarize the available and predicted spectroscopic data for 2-
methylpentane-1,3-diol.

Table 1: Mass Spectrometry Data

An experimental mass spectrum is available for 2-methylpentane-1,3-diol in the NIST

WebBook database[1]. The primary fragmentation patterns are consistent with those of

aliphatic alcohols, involving α-cleavage and dehydration.
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m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway

101 [M - H₂O + H]⁺ Dehydration

87 [M - CH₃]⁺ α-cleavage

73 [M - C₂H₅]⁺ α-cleavage

59 [CH(OH)CH₂OH]⁺ Cleavage at C2-C3 bond

45 [CH₂OH]⁺ Cleavage at C1-C2 bond

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Note: This is a predicted spectrum. Chemical shifts (δ) are estimated based on the analysis of

similar structures and standard chemical shift tables. Coupling constants (J) are typical values.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H on C1 (-

CH₂OH)
3.6 - 3.8 Multiplet - 2H

H on C2 (-

CH(CH₃)-)
1.8 - 2.0 Multiplet - 1H

H on C3 (-

CH(OH)-)
3.9 - 4.1 Multiplet - 1H

H on C4 (-CH₂-) 1.3 - 1.5 Multiplet - 2H

H on C5 (-CH₃) 0.9 - 1.0 Triplet ~7.0 3H

H on C2-CH₃ 0.9 - 1.1 Doublet ~7.0 3H

-OH protons 1.5 - 3.0 Broad Singlet - 2H

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
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Note: This is a predicted spectrum based on established chemical shift ranges for aliphatic

alcohols and alkanes.

Carbon Assignment Predicted Chemical Shift (ppm)

C1 (-CH₂OH) ~65-70

C2 (-CH(CH₃)-) ~40-45

C3 (-CH(OH)-) ~70-75

C4 (-CH₂-) ~25-30

C5 (-CH₃) ~10-15

C2-CH₃ ~15-20

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Predicted absorption bands based on characteristic vibrational frequencies of functional

groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity

3600-3200 O-H
Stretching (Hydrogen-

bonded)
Strong, Broad

2960-2850 C-H (sp³) Stretching Strong

1470-1450 C-H Bending (Scissoring) Medium

1380-1370 C-H Bending (Rocking) Medium

1150-1050 C-O Stretching Strong

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a liquid diol such as 2-methylpentane-1,3-diol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation:

Dissolve approximately 5-10 mg of 2-methylpentane-1,3-diol in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
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Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat (undiluted) 2-methylpentane-1,3-diol directly onto the ATR

crystal.

Ensure complete coverage of the crystal surface.

Instrument Parameters (FTIR Spectrometer):

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to sample analysis and automatically subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.
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Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dilute the 2-methylpentane-1,3-diol sample in a volatile organic solvent (e.g.,

dichloromethane or methanol).

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Interface Temperature: 280 °C.

Data Analysis:

Identify the molecular ion peak (if present).

Analyze the fragmentation pattern to elucidate the structure of the molecule.
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Compare the obtained spectrum with library spectra (e.g., NIST database) for

confirmation.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
methylpentane-1,3-diol.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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